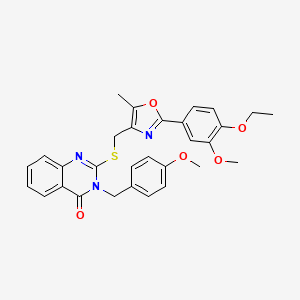

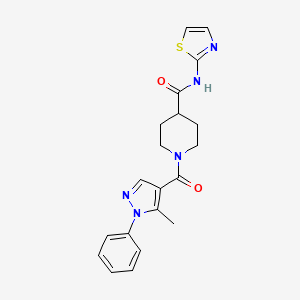

![molecular formula C17H14N4O3S B2712602 1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-50-7](/img/structure/B2712602.png)

1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoles and sulfonamides are two important classes of compounds in medicinal chemistry. Indoles are a type of heterocycle, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Sulfonamides are a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an amine nitrogen atom .

Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indole synthesis, a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions . The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine .

Molecular Structure Analysis

The molecular structure of indoles is characterized by a bicyclic system, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Sulfonamides have a sulfur atom covalently bonded to an amine nitrogen atom .

Chemical Reactions Analysis

Indoles are known to undergo electrophilic substitution, primarily at the C-3 position . Sulfonamides can act as bases, forming salts with strong acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole and sulfonamide derivatives can vary widely depending on their specific structures .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Novel candidates incorporating pyrimidine heterocycles with indole and thiophene were designed to investigate potential activities as antioxidants, particularly against ABTS. These studies involved 2D QSAR modeling and molecular docking to propose mechanisms of action as promising cytochrome c peroxidase inhibitors, indicating the potential of these compounds in medicinal chemistry for further optimization as superior antioxidant lead compounds (Aziz et al., 2021).

Antibacterial Evaluation

Research into novel heterocyclic compounds containing a sulfonamido moiety has shown promise for use as antibacterial agents. Synthesis and evaluation of these compounds revealed high antibacterial activities, emphasizing the therapeutic potential of sulfonamides in combating bacterial infections (Azab et al., 2013).

Sulfonamide Hybrids

Sulfonamides, recognized for a range of pharmacological activities including antibacterial and antitumor effects, form the basis of various hybrid compounds. Recent advancements have focused on the design and development of two-component sulfonamide hybrids, demonstrating their broad therapeutic applications and effectiveness in addressing multiple health conditions (Ghomashi et al., 2022).

Synthesis of Novel Heterocycles

The synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates explores pyrimidine ring annulation, offering insights into tautomerism and potential pharmaceutical applications of these compounds (Dolzhenko et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research in the field of indole and sulfonamide chemistry will likely continue to explore the synthesis of new derivatives with improved biological activity and safety profiles . The development of new synthetic methods and the discovery of new biological targets are also important areas of ongoing research .

Propiedades

IUPAC Name |

1-ethyl-2-oxo-N-pyrimidin-2-ylbenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-2-21-13-7-8-14(11-5-3-6-12(15(11)13)16(21)22)25(23,24)20-17-18-9-4-10-19-17/h3-10H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIYZEXJQFOGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC=CC=N4)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

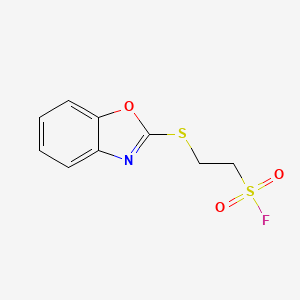

![(E)-methyl 5-methyl-2-(4-nitrobenzylidene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2712521.png)

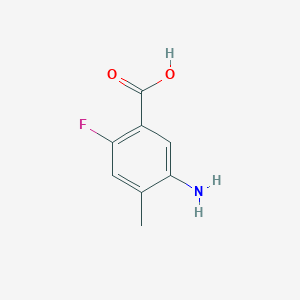

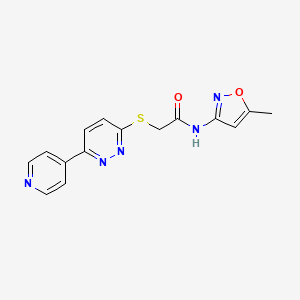

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2712529.png)

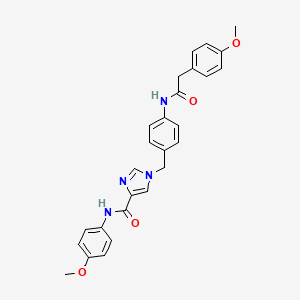

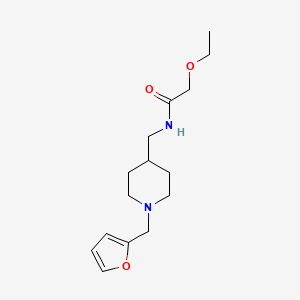

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)

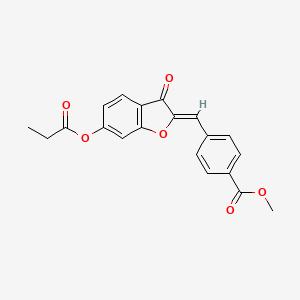

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)

![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)